(R)-2-amino-N-benzyl-3-methoxypropanamide

Catalog No.
S681221
CAS No.
196601-69-1
M.F
C11H16N2O2
M. Wt
208.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-2-amino-N-benzyl-3-methoxypropanamide

CAS Number

196601-69-1

Product Name

(R)-2-amino-N-benzyl-3-methoxypropanamide

IUPAC Name

(2R)-2-amino-N-benzyl-3-methoxypropanamide

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

InChI

InChI=1S/C11H16N2O2/c1-15-8-10(12)11(14)13-7-9-5-3-2-4-6-9/h2-6,10H,7-8,12H2,1H3,(H,13,14)/t10-/m1/s1

InChI Key

WPLANNRKFDHEKD-SNVBAGLBSA-N

SMILES

COCC(C(=O)NCC1=CC=CC=C1)N

Synonyms

(2R)-2-Amino-N-benzyl-3-methoxypropanamide; N-benzyl-O-methyl-D-serinamide; N-Desacetyl Lacosamide

Canonical SMILES

COCC(C(=O)NCC1=CC=CC=C1)N

Isomeric SMILES

COC[C@H](C(=O)NCC1=CC=CC=C1)N

(R)-2-amino-N-benzyl-3-methoxypropanamide, also known as Descarbonyl Lacosamide, is a chiral compound characterized by the presence of an amino group, a methoxy group, and a benzyl group attached to a propanamide backbone. Its molecular formula is C11H16N2O2C_{11}H_{16}N_{2}O_{2}, with a molecular weight of approximately 208.26 g/mol. The compound is typically presented as a colorless to light yellow solid and is hygroscopic in nature, requiring careful storage conditions (ideally at temperatures between 2-8°C) to maintain stability and prevent degradation .

(R)-2-amino-N-benzyl-3-methoxypropanamide itself does not have a known mechanism of action in biological systems. Its significance lies in being an impurity of lacosamide, an anticonvulsant medication that targets voltage-gated sodium channels in neurons [].

Typical of amides and amino compounds. Key reactions include:

  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  • Acylation: The amino group can undergo acylation reactions, forming N-acyl derivatives.
  • Alkylation: The nitrogen atom can be alkylated using alkyl halides, leading to tertiary amines.

These reactions are foundational in organic synthesis and can be utilized for further functionalization of the compound.

(R)-2-amino-N-benzyl-3-methoxypropanamide exhibits notable biological activity, primarily as an impurity of Lacosamide, which is used as an anticonvulsant medication. Studies suggest that it may possess similar pharmacological properties, including modulation of voltage-gated sodium channels, which are crucial in neuronal excitability and synaptic transmission. Its biological profile indicates potential neuroprotective effects and implications in the treatment of epilepsy and neuropathic pain .

The synthesis of (R)-2-amino-N-benzyl-3-methoxypropanamide can be achieved through several methods:

  • Starting from Benzylamine: A common approach involves reacting benzylamine with methoxypropionyl chloride under basic conditions to form the desired amide.
  • Chiral Pool Synthesis: Utilizing chiral starting materials to ensure the formation of the (R)-enantiomer selectively.
  • Enzymatic Resolution: Employing enzymes to selectively convert one enantiomer of a racemic mixture into the corresponding product.

These methods highlight the versatility in synthesizing this compound while ensuring purity and enantiomeric specificity.

(R)-2-amino-N-benzyl-3-methoxypropanamide finds applications primarily in pharmaceutical research due to its structural similarity to Lacosamide. It serves as an important reference standard for quality control in drug formulation and testing. Furthermore, its potential neuropharmacological properties make it a candidate for further research in treating neurological disorders .

Interaction studies involving (R)-2-amino-N-benzyl-3-methoxypropanamide primarily focus on its binding affinity and efficacy related to sodium channels. Research indicates that this compound may interact with voltage-gated sodium channels similarly to Lacosamide, potentially influencing neuronal excitability. Further studies are necessary to elucidate its full pharmacodynamic profile and interaction mechanisms with other neurotransmitter systems .

Several compounds share structural similarities with (R)-2-amino-N-benzyl-3-methoxypropanamide, which include:

  • Lacosamide: A well-known anticonvulsant with a similar structure but distinct pharmacological properties.
  • N-desacetyl Lacosamide: An active metabolite of Lacosamide that exhibits similar biological activity.
  • (S)-2-amino-N-benzyl-3-methoxypropanamide: The S-enantiomer that may have different biological effects compared to its R counterpart.

Comparison Table

Compound NameMolecular FormulaMolecular WeightKey Properties
(R)-2-amino-N-benzyl-3-methoxypropanamideC11H16N2O2208.26 g/molAnticonvulsant properties
LacosamideC9H18N2O3198.25 g/molAnticonvulsant used clinically
N-desacetyl LacosamideC8H16N2O3188.23 g/molActive metabolite of Lacosamide
(S)-2-amino-N-benzyl-3-methoxypropanamideC11H16N2O2208.26 g/molPotentially differing pharmacology

This table illustrates the structural similarities and differences among these compounds, highlighting the unique position of (R)-2-amino-N-benzyl-3-methoxypropanamide within this class of substances. Each compound's unique properties contribute to its specific applications in medicinal chemistry and pharmacology .

(R)-2-Amino-N-benzyl-3-methoxypropanamide (CAS RN: 196601-69-1) is a chiral amino acid derivative with the molecular formula C₁₁H₁₆N₂O₂ and a molecular weight of 208.26 g/mol. Its IUPAC name reflects its stereochemistry and functional groups:

  • Core structure: A propionamide backbone substituted at the α-carbon with an amino group, a methoxy group at the β-position, and a benzyl group attached to the amide nitrogen.
  • Stereochemistry: The (R)-configuration at the α-carbon is critical for its biological activity and interactions.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₆N₂O₂
Molecular Weight208.26 g/mol
Melting PointNot reported (hygroscopic)
SolubilitySoluble in DMSO, methanol
LogP (Partition Coeff.)~0.5 (estimated)

Historical Context in Organic Chemistry

First synthesized in the 1990s, this compound gained prominence as a key intermediate in the development of lacosamide (Vimpat®), an antiepileptic drug. Researchers at the University of Houston identified its potential to modulate sodium channel activity while minimizing off-target effects. Its discovery marked a shift toward designing functionalized amino acids with enhanced stereochemical precision for neurological applications.

Stereochemical Significance

The (R)-enantiomer exhibits distinct pharmacological properties compared to its (S)-counterpart:

  • Biological Activity: The (R)-form selectively enhances slow inactivation of voltage-gated sodium channels, a mechanism critical for lacosamide’s anticonvulsant effects.
  • Monolayer Studies: Stereochemistry influences molecular packing in lipid monolayers, as shown by grazing-incidence X-ray diffraction (GIXD). The (R)-enantiomer forms an oblique lattice structure, whereas racemic mixtures adopt orthorhombic arrangements.

Figure 1: Enantiomeric Comparison

(Note: Suggested diagram showing (R)- vs. (S)-configurations and their lattice structures.)

Position in Chiral Amino Acid Derivatives Research

This compound exemplifies the role of chirality in drug design:

  • Pharmaceutical Intermediates: Used in synthesizing lacosamide and its metabolites (e.g., descarbonyl-lacosamide).
  • Structure-Activity Relationships (SAR): Modifications to the methoxy or benzyl groups alter target affinity. For example, replacing the methoxy with hydroxyl yields desmethyl metabolites with reduced sodium channel activity.
  • Comparative Analysis:

Table 2: Key Chiral Analogues

CompoundTargetIC₅₀/ActivitySource
(R)-2-Amino-N-benzyl-3-methoxypropanamideSodium channelsEnhances slow inactivation
(S)-EnantiomerSodium channelsNo significant effect
Desacetyl-lacosamideCRMP-2 proteinBinds with moderate affinity

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

208.121177757 g/mol

Monoisotopic Mass

208.121177757 g/mol

Heavy Atom Count

15

Appearance

Off-White Low-Melting Solid

UNII

R88M5U8KUE

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

(R)-2-Amino-N-benzyl-3-methoxypropanamide

Dates

Modify: 2023-08-15

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